molecular formula C6H3ClFNO3 B1592491 4-Chloro-5-fluoro-2-nitrophenol CAS No. 345-25-5

4-Chloro-5-fluoro-2-nitrophenol

Cat. No.: B1592491
CAS No.: 345-25-5
M. Wt: 191.54 g/mol
InChI Key: MCCVRPMINWUWOS-UHFFFAOYSA-N
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Description

4-Chloro-5-fluoro-2-nitrophenol is a type of chloronitrophenols (CNPs), which are widely used in the synthesis of dyes, drugs, and pesticides . It has become a major group of environmental pollutants and has been detected in various industrial effluents .


Synthesis Analysis

This compound is used for proteomics research . It is formed during iron (III) nitrate nonahydrate activated by tungstophosphoric acid cesium salt catalyzed nitration of 4-fluorophenol .


Molecular Structure Analysis

The molecular formula of this compound is C6H3ClFNO3 . Its molecular weight is 191.55 . The InChI code is 1S/C6H3ClFNO3/c7-3-1-5(9(11)12)6(10)2-4(3)8/h1-2,10H .


Chemical Reactions Analysis

4-Fluoro-2-nitrophenol is formed during iron (III) nitrate nonahydrate activated by tungstophosphoric acid cesium salt catalyzed nitration of 4-fluorophenol .


Physical and Chemical Properties Analysis

This compound is a solid substance . It should be stored at 2-8°C .

Scientific Research Applications

Anion Sensor Development

4-Chloro-5-fluoro-2-nitrophenol's derivatives have been used in the development of colorimetric sensors for anions. A study demonstrated the use of a calix[4]pyrrole–4-nitrophenolate-based sensor, where the compound's interaction with specific anions resulted in a visible color change, indicating its potential for detecting halide ions in solutions (Gale et al., 1999).

Environmental Remediation

Graphene adsorption studies have explored the use of this compound for decontaminating aqueous solutions. Research on the adsorption kinetics, equilibrium, and thermodynamics highlighted the potential of graphene in removing this compound from water, showcasing its application in environmental remediation efforts (Mehrizad & Gharbani, 2014).

Organic Synthesis

The compound has served as an intermediate in the synthesis of novel herbicides, such as Flumiclorac-pintyl. Through a series of reactions starting from p-fluorophenol, researchers were able to synthesize this herbicide, highlighting the compound's utility in the development of agricultural chemicals (Zhou Zhi-lian, 2009).

Photocatalysis and Electrochemical Detection

Innovative research has utilized this compound derivatives for photocatalytic degradation and electrochemical detection of pollutants. Studies on Ag2O-ZnO composite nanocones demonstrated their effectiveness in detecting and degrading 4-Nitrophenol from aqueous solutions, showcasing the compound's role in pollution control and monitoring (Chakraborty et al., 2021).

Advanced Oxidation Processes

This compound has been the subject of studies assessing the efficiency of advanced oxidation processes (AOPs) in degrading environmental pollutants. Comparative assessments of various AOPs, including UV, H2O2, Fenton, and UV/Fenton processes, have provided insights into the most effective methods for the mineralization and degradation of this compound, further contributing to environmental protection efforts (Saritha et al., 2007).

Safety and Hazards

4-Chloro-5-fluoro-2-nitrophenol is classified as hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and can be harmful if swallowed or inhaled . It should be handled with personal protective equipment, including dust mask type N95 (US), eyeshields, and gloves .

Future Directions

5-Fluoro-2-nitrophenol has been used in the total synthesis of the (+/−)-CC-1065 CPI subunit . It has also been used in the synthesis of 2-(7-fluoro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)-4,5,6,7-tetrahydro-2H-isoindoline-1,3-diones . These compounds possess therapeutic potential as inhibitors of angiogenesis .

Properties

IUPAC Name

4-chloro-5-fluoro-2-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClFNO3/c7-3-1-5(9(11)12)6(10)2-4(3)8/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCCVRPMINWUWOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)F)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40626304
Record name 4-Chloro-5-fluoro-2-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40626304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

345-25-5
Record name 4-Chloro-5-fluoro-2-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40626304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-5-fluoro-2-nitrophenol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

4-chloro-3-fluorophenol (2.38 g, 16.2 mmol) was dissolved in DCE (32 mL) and tetrabutylammonium bromide (0.524 g, 1.62 mmol) was added. HNO3 70% (2.1 mL, 32 mmol) was diluted with H2O (18.9 mL) to make a 7% HNO3 solution. This solution was added to the reaction mixture which was then stirred at rt for 4 h at which time the reaction was judged complete by TLC. The reaction was poured into H2O and extracted with DCM (3×). The combined organic layers were dried over MgSO4, filtered and concentrated in vacuo. The resulting residue was adsorbed onto silica gel and flash chromatographed to give the title compound of step A (2.29 g, 74%). 1H NMR (400 MHz, DMSO-d6) δ ppm 11.76 (br. s., 1H), 8.18 (d, J=8.1 Hz, 1H), 7.10 (d, J=10.6 Hz, 1H).
Quantity
2.38 g
Type
reactant
Reaction Step One
Name
Quantity
32 mL
Type
solvent
Reaction Step One
Name
Quantity
2.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
18.9 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.524 g
Type
catalyst
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
74%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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